N-(3-methyl-4-(N-((1-(thiophen-3-yl)cyclopentyl)methyl)sulfamoyl)phenyl)propionamide
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Overview
Description
N-(3-methyl-4-(N-((1-(thiophen-3-yl)cyclopentyl)methyl)sulfamoyl)phenyl)propionamide is a complex organic compound featuring a thiophene ring, a cyclopentyl group, and a sulfamoyl phenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methyl-4-(N-((1-(thiophen-3-yl)cyclopentyl)methyl)sulfamoyl)phenyl)propionamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources under acidic conditions.
Cyclopentyl Group Introduction: The cyclopentyl group can be introduced through a Grignard reaction, where cyclopentyl magnesium bromide reacts with an appropriate electrophile.
Sulfamoylation: The sulfamoyl group is typically introduced by reacting the amine with sulfamoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of automated systems for precise reagent addition and temperature control .
Chemical Reactions Analysis
Types of Reactions
Reduction: The nitro groups, if present, can be reduced to amines using hydrogenation over palladium on carbon (Pd/C) or using reducing agents like tin(II) chloride (SnCl2).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a Lewis acid catalyst.
Common Reagents and Conditions
Oxidation: m-CPBA, H2O2
Reduction: Pd/C, SnCl2
Substitution: HNO3, Br2, FeCl3
Major Products
Oxidation: Thiophene sulfoxides, sulfones
Reduction: Amines
Substitution: Nitro derivatives, halogenated compounds
Scientific Research Applications
Chemistry
In chemistry, N-(3-methyl-4-(N-((1-(thiophen-3-yl)cyclopentyl)methyl)sulfamoyl)phenyl)propionamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential therapeutic properties. The presence of the thiophene ring suggests possible applications in developing anti-inflammatory, antimicrobial, and anticancer agents. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In industry, particularly in material science, compounds containing thiophene rings are explored for their electronic properties. They are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of N-(3-methyl-4-(N-((1-(thiophen-3-yl)cyclopentyl)methyl)sulfamoyl)phenyl)propionamide involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The sulfamoyl group may enhance the compound’s ability to form hydrogen bonds with biological molecules, increasing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, are known for their anti-inflammatory and anesthetic properties.
Cyclopentyl Derivatives: Compounds such as cyclopentylamine derivatives are studied for their potential in treating neurological disorders.
Uniqueness
N-(3-methyl-4-(N-((1-(thiophen-3-yl)cyclopentyl)methyl)sulfamoyl)phenyl)propionamide is unique due to its combination of a thiophene ring with a cyclopentyl group and a sulfamoyl phenyl moiety. This combination may confer unique biological activities and electronic properties not found in simpler analogs.
Properties
IUPAC Name |
N-[3-methyl-4-[(1-thiophen-3-ylcyclopentyl)methylsulfamoyl]phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S2/c1-3-19(23)22-17-6-7-18(15(2)12-17)27(24,25)21-14-20(9-4-5-10-20)16-8-11-26-13-16/h6-8,11-13,21H,3-5,9-10,14H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKDJQALMGLPTFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCC2(CCCC2)C3=CSC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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